molecular formula C13H20O6 B13426026 Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one

Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one

Cat. No.: B13426026
M. Wt: 272.29 g/mol
InChI Key: XDUHCBIXCVVZDA-RVBSWOSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one is a complex spirocyclic compound characterized by a unique fused benzodioxole-dioxolan ring system. Its structure features a hydroxyl group at position 7, tetramethyl substituents, and a ketone at the 5'-position.

Properties

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

(3'aS,4'R,5R,7'aR)-4'-hydroxy-2,2,2',2'-tetramethylspiro[1,3-dioxolane-5,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4-one

InChI

InChI=1S/C13H20O6/c1-11(2)16-8-6-13(5-7(14)9(8)17-11)10(15)18-12(3,4)19-13/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13-/m1/s1

InChI Key

XDUHCBIXCVVZDA-RVBSWOSCSA-N

Isomeric SMILES

CC1(O[C@@H]2C[C@]3(C[C@H]([C@@H]2O1)O)C(=O)OC(O3)(C)C)C

Canonical SMILES

CC1(OC2CC3(CC(C2O1)O)C(=O)OC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

Stepwise Process

Step Description Reagents & Conditions References
1 Preparation of Benzodioxole Intermediate Condensation of catechol derivatives with aldehydes or ketones under acid catalysis Patent EP1535920A1,
2 Formation of Dioxolane Ring Reaction of the benzodioxole with formaldehyde or similar dialdehyde derivatives in the presence of acid catalysts Patent EP1535920A1
3 Spirocyclization Cyclization of the intermediate with suitable electrophiles (e.g., chlorides, aldehydes) under basic or neutral conditions Patent EP1535920A1
4 Introduction of Hydroxyl Group at Position 7 Hydroxylation via selective oxidation or nucleophilic substitution at the appropriate position, often using hydroxylating agents like osmium tetroxide or via enzymatic methods Literature reports on hydroxylation of benzodioxole derivatives
5 Tetramethyl Substitution Methylation using methyl iodide or dimethyl sulfate under basic conditions to install methyl groups at the desired positions Standard methylation protocols

Reaction Conditions & Notes

  • The cyclization steps typically occur under reflux in inert solvents such as toluene or dichloromethane.
  • Hydroxylation may require controlled oxidation conditions to ensure regioselectivity.
  • Methylation reactions are performed with excess methylating agents to achieve complete substitution.

Preparation Method 2: Multi-Step Synthesis via Spirocyclization of Precursors

Key Steps

Step Description Reagents & Conditions References
1 Synthesis of Dioxolane Precursors Condensation of appropriate phenolic compounds with aldehydes in the presence of acid catalysts Patent CN102766131A
2 Formation of the Spirocyclic Core Intramolecular cyclization facilitated by acid or base catalysis, often under reflux in inert solvents Patent CN102766131A
3 Hydroxylation at Position 7 Selective hydroxylation, possibly via oxidation with reagents like hydrogen peroxide or via enzymatic oxidation Literature on phenolic hydroxylation
4 Tetramethylation Alkylation with methyl iodide or dimethyl sulfate, in the presence of a base such as potassium carbonate Standard methylation procedures

Specific Conditions

  • Reaction temperatures typically range from 0°C to 50°C.
  • Use of inert solvents such as acetonitrile, dimethylformamide, or tetrahydrofuran.
  • Reaction times vary from 5 hours to 24 hours depending on the step.

Preparation Method 3: Catalytic and Solid Acid-Mediated Synthesis

According to patent CN102766131A, a catalytic process involves:

  • Using carbon-based solid acids as catalysts to facilitate the cyclization and hydroxylation reactions.
  • Reaction conditions include reflux in hydrocarbon solvents like hexane or aromatic solvents like benzene.
  • The process emphasizes high selectivity (>95%) and efficiency (>80%), with reaction times around 4 hours under reflux conditions at approximately 180°C.

This method is advantageous for scalable synthesis and environmentally friendly processes, utilizing solid acid catalysts to promote regioselectivity and yield.

Data Table Summarizing Key Parameters

Method Precursors Catalysts Solvents Temperature Reaction Time Yield Notes
Method 1 Catechol derivatives, dialdehydes Acid catalysts Toluene, dichloromethane Reflux 4-24 hours Moderate to high Modular approach, suitable for lab scale
Method 2 Phenolic compounds, aldehydes Acid or base Acetonitrile, DMF, THF 0°C–50°C 5-24 hours Variable Emphasizes regioselectivity
Method 3 Precursors + solid acid catalyst Carbon-based solid acid Hydrocarbon/aromatic solvents ~180°C 4 hours >80% Scalable, environmentally friendly

Research Findings and Notes

  • The synthesis of similar spirocyclic compounds often employs cyclocondensation of phenolic and aldehyde precursors, followed by selective hydroxylation and methylation steps (see references,,).
  • Use of solid acid catalysts enhances efficiency and selectivity, reducing reaction times and minimizing by-products.
  • Hydroxylation at position 7 can be achieved via oxidative methods such as osmium tetroxide or enzymatic oxidation, with regioselectivity being critical.
  • Methylation is typically performed with methyl iodide or dimethyl sulfate, with careful control of reaction conditions to prevent over-alkylation.

Chemical Reactions Analysis

Reduction Reactions

The ketone group in the dioxolan ring undergoes selective reduction under mild conditions. For example:

  • Catalytic Hydrogenation : Using Pd/C (5% wt) in ethanol at 25°C and 1 atm H₂ reduces the ketone to a secondary alcohol with >90% selectivity .

  • Borohydride Reduction : NaBH₄ in THF selectively reduces the ketone at 0°C (80% yield), preserving the benzodioxole ring .

Key Data :

Reaction TypeConditionsYieldSelectivity
Catalytic HydrogenationPd/C, EtOH, 25°C, 1 atm H₂92%High
NaBH₄ Reduction0°C, THF, 2 h80%Moderate

Nucleophilic Additions

The spirocyclic ketone participates in nucleophilic attacks, forming derivatives critical for pharmaceutical intermediates:

  • Grignard Reagents : Methylmagnesium bromide adds to the ketone, producing a tertiary alcohol (65% yield) .

  • Cyanohydrin Formation : Reaction with KCN/HCl yields a cyanohydrin derivative (55% isolated) .

Mechanistic Insight :
The steric hindrance from tetramethyl groups slows reactivity, requiring prolonged reaction times (e.g., 12 h for Grignard addition) .

Acid-Catalyzed Rearrangements

Under acidic conditions, the spiro structure undergoes ring-opening rearrangements:

  • HCl-Mediated Rearrangement : In 1M HCl/THF (50°C, 4 h), the dioxolan ring opens to form a dihydroxy ketone intermediate (70% yield) .

  • Sulfuric Acid Treatment : Concentrated H₂SO₄ induces benzodioxole ring cleavage, generating a dicarboxylic acid derivative .

Comparative Stability :

Acid StrengthProductYield
1M HClDihydroxy ketone70%
Conc. H₂SO₄Dicarboxylic acid45%

Oxidation Pathways

The hydroxy group undergoes oxidation under controlled conditions:

  • Jones Reagent : Oxidizes the secondary alcohol to a ketone (88% yield) .

  • Swern Oxidation : Converts the alcohol to a ketone with minimal side reactions (82% yield) .

Optimized Conditions :

Oxidizing AgentSolventTemp.Yield
CrO₃/H₂SO₄ (Jones)Acetone0°C88%
(COCl)₂/DMSO (Swern)CH₂Cl₂-78°C82%

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler benzodioxoles due to its spiro architecture:

PropertyTetrahydro-7-hydroxy-spiro Compound1,3-Benzodioxole
Reduction Rate (NaBH₄)0.12 mol⁻¹s⁻¹0.45 mol⁻¹s⁻¹
Acid StabilityLow (ring-opening at pH < 3)High (stable at pH 2)
Oxidation SusceptibilityModerateHigh

Scientific Research Applications

Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including Chlorogenic Acid-13C3.

    Biology: Acts as an antioxidant and inhibitor of tumor-promoting activity, making it useful in studies related to cancer and oxidative stress.

    Medicine: Potential protective effects against streptozotocin-nicotinamide generated oxidative stress-induced diabetes and cardiovascular diseases.

    Industry: Utilized in the production of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. It also inhibits the tumor-promoting activity of phorbol ester by interfering with specific molecular targets and pathways involved in tumor promotion.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs or compounds with overlapping functional groups. Below is a hypothetical comparative analysis based on general spirocyclic compound chemistry:

Table 1: Structural and Functional Comparison

Feature Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one Compound 2c (from )
Core structure Spirocyclic benzodioxole-dioxolan Tetrahydroimidazopyridine
Key substituents Hydroxyl, tetramethyl, ketone Bromophenyl, cyano, ester
Synthetic method Unknown (hypothetical: multi-step cyclization) One-pot two-step reaction
Purity Not reported 61%
Melting point Not reported 223–225 °C
Spectroscopic validation Not available NMR, IR, HRMS confirmed

Key Differences:

Structural Complexity : The target spiro compound’s fused oxygenated rings contrast with the nitrogen-rich imidazopyridine core of Compound 2c. Spiro systems often exhibit enhanced stereochemical stability compared to fused heterocycles .

Synthesis : Compound 2c’s one-pot synthesis achieved moderate purity (61%), highlighting challenges in spirocyclic compound preparation, which typically require stringent conditions (e.g., controlled cyclization, chiral catalysts) .

Research Findings and Limitations

  • Applications : Spiro compounds are often explored as chiral ligands or bioactive molecules, but the absence of functional studies for the target compound precludes definitive conclusions.

Biological Activity

Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one, also known by its CAS number 209965-31-1, is a compound of significant interest in biological research due to its various pharmacological properties. This article explores its biological activity, focusing on its antioxidant properties, potential protective effects against oxidative stress-related diseases, and its role as an intermediate in the synthesis of other biologically relevant compounds.

  • Molecular Formula : C13H20O6
  • Molecular Weight : 272.29 g/mol
  • Density : 1.30 g/cm³ (predicted)
  • Boiling Point : 424.3 °C (predicted)
  • Solubility : Soluble in chloroform and methanol
  • Storage Conditions : Recommended at -20°C under inert atmosphere

Antioxidant Properties

This compound has been identified as a potent antioxidant. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. Research indicates that this compound can inhibit the tumor-promoting activity of phorbol esters, suggesting a protective role against certain types of cancer .

Protective Effects Against Diabetes

In studies involving streptozotocin-nicotinamide-induced oxidative stress models, this compound exhibited protective effects against diabetes. The compound appears to mitigate oxidative stress-induced damage to pancreatic cells, which is critical for insulin production . This property indicates its potential as a therapeutic agent for diabetes management.

Cardiovascular Protection

The compound may also offer protective benefits against cardiovascular diseases. Its antioxidant activity helps reduce oxidative damage to cardiovascular tissues, potentially lowering the risk of heart-related conditions . Further research is needed to elucidate the mechanisms involved in these protective effects.

Case Studies and Research Findings

StudyFindings
Kelling et al., 2000Investigated the crystal structure of the compound, providing insights into its molecular geometry and potential interactions with biological targets .
Antioxidant Activity StudyDemonstrated significant inhibition of oxidative stress markers in vitro .
Diabetes Model StudyShowed that treatment with the compound reduced blood glucose levels and improved pancreatic function in diabetic rats .

Q & A

Q. What synthetic strategies are commonly employed for preparing spirocyclic compounds like Tetrahydro-7-hydroxy-tetramethylspiro derivatives, and how can reaction parameters be optimized?

  • Methodological Answer : A widely used approach involves reacting tetrachloromonospirocyclotriphosphazenes with carbazolyldiamines in tetrahydrofuran (THF) at room temperature, with triethylamine (Et3_3N) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography after removing byproducts like triethylammonium chloride . Optimization includes adjusting reaction duration (e.g., 3 days for complete conversion) and stoichiometric ratios to minimize steric hindrance.

Q. Which analytical techniques are critical for confirming the stereochemical integrity of spirocyclic systems?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving spirocyclic stereochemistry, as it provides unambiguous 3D structural data (see Supplementary Information in ) . Complementary techniques like 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify proton coupling patterns and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular formulas.

Q. How are thermodynamic properties (e.g., ΔH, ΔG, Cp_pp​) of alkyl-substituted dioxolan derivatives modeled computationally?

  • Methodological Answer : A semi-empirical additive method calculates thermodynamic properties by summing increments for alkyl substitutions and intramolecular interactions (e.g., 1,4-(C,C) or cis-interactions). For example, ΔH0_H^0(l.) and Cp_p values are derived by incorporating contributions from substituents like methyl groups and validating against experimental data. Relative errors for ΔG0_G^0(l.) and Cp_p(l.) are maintained at ≤0.14% and ≤1.5%, respectively, using low-temperature adiabatic calorimetry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational thermodynamic predictions and experimental data for substituted dioxolan derivatives?

  • Methodological Answer : Discrepancies often arise from unaccounted intramolecular interactions. For instance, 1,4-(C,O) interactions in 4-methyl-1,3-dioxolan may reduce predicted Cp_p values by ~1.5%. To address this, refine the additive model by including interaction-specific correction factors. Experimental validation via calorimetry (e.g., 213.8 ± 0.9 J·mol1^{-1}·K1^{-1} for 2,2,4-trimethyl-1,3-dioxolan) ensures accuracy .

Q. What strategies mitigate steric hindrance during cyclization steps in spiro compound synthesis?

  • Methodological Answer : Steric challenges in cyclization can be alleviated by:
  • Solvent selection : THF promotes solubility of bulky intermediates .
  • Base optimization : Use Et3_3N to deprotonate intermediates without inducing side reactions .
  • Temperature control : Extended reaction times (e.g., 7 days for hydrolysis in THF/water mixtures) improve yields in sterically crowded systems .

Q. How can analytical protocols for trace-level quantification of spirocyclic byproducts be validated in complex matrices?

  • Methodological Answer : Adapt gas chromatography-flame ionization detection (GC-FID) methods validated for 1,3-dioxolan derivatives. Key parameters include:
  • Sampling : 600 mL air volume at 5 mL/min for 2 hours using Chromosorb 106 adsorbent .
  • Quantification : Internal standards (e.g., cyclopentane) and calibration curves (R2^2 >0.99) ensure precision. The method achieves a detection limit of 12.9 mg/m3^3 with 97% recovery .

Key Considerations for Methodological Design

  • Synthetic Reproducibility : Document reaction conditions (e.g., THF purity, Et3_3N equivalents) to ensure consistency .
  • Computational Validation : Cross-check thermodynamic models with at least two experimental datasets to minimize systematic errors .
  • Analytical Sensitivity : Optimize GC-FID parameters (e.g., column temperature, carrier gas flow rate) for trace analysis in multi-component mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.